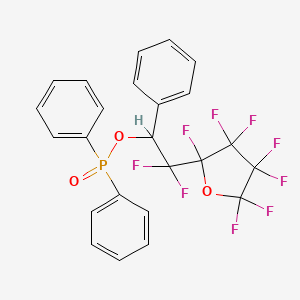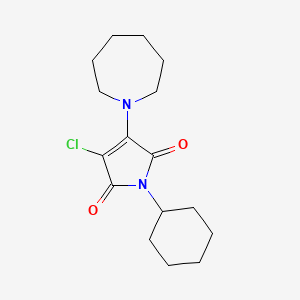
2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-1-phenylethyl diphenylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorinated compounds and phosphinate derivatives have attracted significant interest due to their unique chemical and physical properties, which make them valuable for various applications in materials science, organic synthesis, and as intermediates in the synthesis of complex molecules.
Synthesis Analysis
The synthesis of complex fluorinated compounds often involves nucleophilic substitution reactions, where fluorinated alkyl groups are introduced to achieve desired properties, such as enhanced stability or altered electronic characteristics (Facchetti et al., 2004).
Molecular Structure Analysis
Molecular structure analysis of fluorinated compounds reveals the influence of fluorination on molecular geometry, electron distribution, and intermolecular interactions. X-ray diffraction and NMR spectroscopy are commonly used techniques for characterizing these structures (Jones & Bembenek, 1996).
Chemical Reactions and Properties
Fluorinated compounds exhibit unique reactivity due to the electronegativity of fluorine atoms. This reactivity is utilized in various chemical reactions, including polymerization, to synthesize materials with specific properties (Sasaki, Tanabe, & Yoshifuji, 1999).
Physical Properties Analysis
The physical properties of fluorinated compounds, such as thermal stability, melting and boiling points, and solubility, are significantly influenced by the presence of fluorine atoms. Fluorination can lead to materials that are resistant to heat and chemical attacks, making them suitable for high-performance applications (Yeo, Goh, Ku, & You, 2015).
Chemical Properties Analysis
The chemical properties of phosphinate derivatives, including their reactivity, stability, and interactions with various reagents, are critical for their application in organic synthesis and material science. Studies have shown that these compounds can act as ligands in complex formations, influencing the electronic and structural properties of the resulting materials (Hillebrand et al., 1998).
Applications De Recherche Scientifique
Fluorination Processes
- The compound is relevant in studies exploring the fluorination of various aromatic molecules, where the yields of fluorinated products and regioselectivity are influenced by the reagent structure and reaction conditions (Zupan, Iskra, & Stavber, 1996).
Semiconductor Research
- It plays a role in the synthesis and characterization of mixed phenylene−thiophene oligomers with terminal n-perfluorooctyl groups, useful in semiconductor research (Facchetti et al., 2004).
Novel Water-Soluble Phosphines
- Useful in the production of novel water-soluble secondary and tertiary phosphines with disulfonated 1,1'-biphenyl backbones and dibenzophosphole moieties, significant in the development of new phosphine ligands (Herd et al., 2002).
Synthesis of Difluorinated Pseudopeptides
- Involved in the preparation of difluorinated pseudopeptides using chiral α,α-difluoro-β-amino acids, highlighting its utility in peptide synthesis (Gouge, Jubault, & Quirion, 2004).
Hypervalent, Low-Coordinate Phosphorus(III) Centers
- Aids in the study of hypervalent, low-coordinate phosphorus(III) centers in complexes with chelate ligands, significant in the field of inorganic chemistry (Burford et al., 2005).
Optical Waveguiding Applications
- Relevant in the creation of cross-linkable, highly fluorinated poly(arylene ether ketones/sulfones) for optical waveguiding applications, showcasing its importance in material science (Qi et al., 2005).
Study of Radical Cation in Electrophilic Fluorination
- Plays a part in the investigation of radical cation in electrophilic fluorination by ESI-MS, contributing to the understanding of fluorination mechanisms (Zhang et al., 2005).
Propriétés
IUPAC Name |
2-(2-diphenylphosphoryloxy-1,1-difluoro-2-phenylethyl)-2,3,3,4,4,5,5-heptafluorooxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F9O3P/c25-20(26,23(31)21(27,28)22(29,30)24(32,33)36-23)19(16-10-4-1-5-11-16)35-37(34,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIHAKPWOCEZAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2(C(C(C(O2)(F)F)(F)F)(F)F)F)(F)F)OP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F9O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Diphenylphosphoryloxy-1,1-difluoro-2-phenylethyl)-2,3,3,4,4,5,5-heptafluorooxolane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,4-trimethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5525398.png)

![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,3-benzenediol](/img/structure/B5525420.png)



![N'-[4-(diethylamino)benzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B5525450.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5525454.png)

![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-(3-methoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5525460.png)
![2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5525485.png)
![3-(2-furylmethyl)-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5525492.png)
![4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5525502.png)
![methyl 4-({[(4-morpholinylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5525507.png)